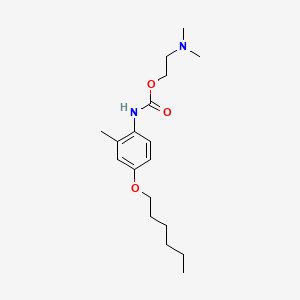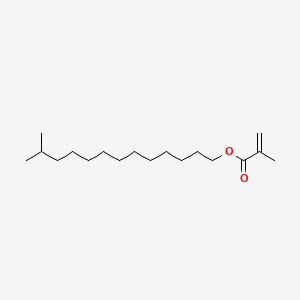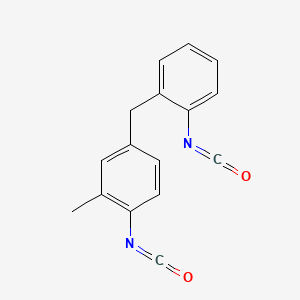
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato is a chemical compound with the molecular formula C16H12N2O2. It is a type of isocyanate, which are compounds containing the functional group -N=C=O. Isocyanates are highly reactive and are commonly used in the production of polyurethanes and other polymers.
Vorbereitungsmethoden
The synthesis of 4-(o-Isocyanatobenzyl)-o-tolyl isocyanato typically involves the reaction of an amine with phosgene. The general reaction conditions include:
Reactants: An amine precursor and phosgene.
Solvent: Often an inert solvent such as dichloromethane.
Temperature: The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Catalysts: Catalysts may be used to enhance the reaction rate.
Industrial production methods for isocyanates often involve the use of continuous flow reactors to ensure consistent product quality and to handle the highly reactive nature of the intermediates safely.
Analyse Chemischer Reaktionen
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato undergoes several types of chemical reactions:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Polymerization: It can polymerize to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and polyols. The major products formed from these reactions are urethanes, ureas, and polyurethanes.
Wissenschaftliche Forschungsanwendungen
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato has several scientific research applications:
Chemistry: It is used in the synthesis of polyurethanes, which are important materials in coatings, adhesives, and foams.
Biology: It is used in the modification of biomolecules for various applications, including drug delivery and tissue engineering.
Medicine: It is used in the development of medical devices and implants due to its biocompatibility.
Industry: It is used in the production of high-performance materials, such as elastomers and thermoplastic polyurethanes.
Wirkmechanismus
The mechanism of action of 4-(o-Isocyanatobenzyl)-o-tolyl isocyanato involves the reaction of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reaction forms a covalent bond between the isocyanate and the nucleophile, resulting in the formation of urethanes or ureas.
Vergleich Mit ähnlichen Verbindungen
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato can be compared with other isocyanates such as:
4,4’-Methylene diphenyl diisocyanate (MDI): MDI is widely used in the production of polyurethanes and has similar reactivity to this compound.
Toluene diisocyanate (TDI): TDI is another commonly used isocyanate in the production of flexible foams and coatings.
Hexamethylene diisocyanate (HDI): HDI is used in the production of aliphatic polyurethanes, which are known for their UV stability and weather resistance.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other isocyanates.
Eigenschaften
CAS-Nummer |
94166-82-2 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-isocyanato-4-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-8-13(6-7-15(12)17-10-19)9-14-4-2-3-5-16(14)18-11-20/h2-8H,9H2,1H3 |
InChI-Schlüssel |
MIADHZYPDWJARW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


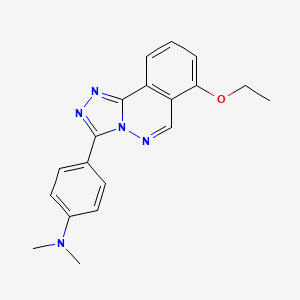
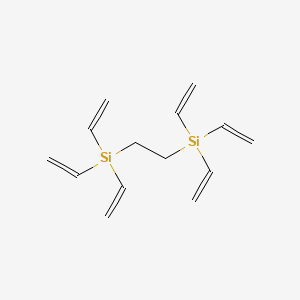
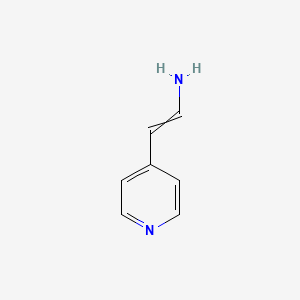
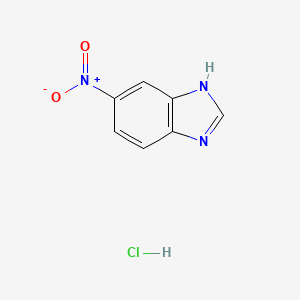
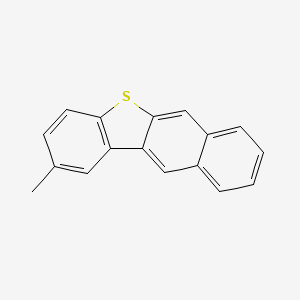
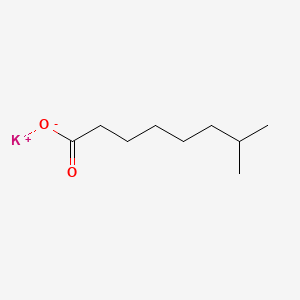
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
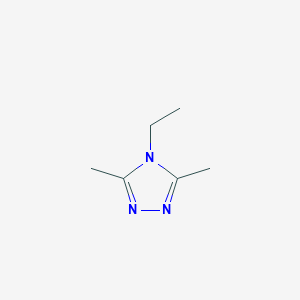
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
